2-Chloroquinoxalin-6-ol is a chemical compound with the molecular formula CHClNO. It belongs to the class of quinoxaline derivatives, which are bicyclic compounds containing two nitrogen atoms in the aromatic ring system. This compound has garnered interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis.
2-Chloroquinoxalin-6-ol can be synthesized through various methods, notably involving reactions with quinoxaline derivatives and chlorinating agents. Its derivatives and related compounds are often studied for their biological activities, including antimicrobial and anticancer properties.
The compound is classified under heterocyclic compounds due to its nitrogen-containing ring structure. It also falls under the category of chlorinated organic compounds, which are known for their diverse reactivity and utility in synthetic organic chemistry.
The synthesis of 2-Chloroquinoxalin-6-ol can be achieved through several methodologies:
In one reported synthesis, a mixture of quinoxaline and chlorinating agents was subjected to specific temperature and time to yield 2-Chloroquinoxalin-6-ol with high purity. The reaction conditions often include solvents like dimethylformamide or acetonitrile, and the use of catalysts can enhance yields significantly.
2-Chloroquinoxalin-6-ol participates in various chemical reactions:
The reactivity of 2-Chloroquinoxalin-6-ol is influenced by the electron-withdrawing nature of the chlorine substituent, which enhances its electrophilicity. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining the reaction pathways and yields.
The mechanism of action for compounds derived from 2-Chloroquinoxalin-6-ol often involves interaction with biological targets such as enzymes or receptors. For instance, studies indicate that some quinoxaline derivatives exhibit inhibitory effects on specific enzymes involved in metabolic pathways.
Research has shown that certain substituted quinoxalines can act as inhibitors for protein kinases or other targets relevant in cancer therapy, indicating their potential therapeutic applications .
Relevant analyses include spectral data (NMR, IR) confirming functional groups and structural integrity.
2-Chloroquinoxalin-6-ol has several scientific applications:
Recent advances in quinoxaline derivative synthesis have significantly improved the accessibility of 2-chloroquinoxalin-6-ol (CAS 55687-04-2). This heterocyclic compound is primarily synthesized through demethylation approaches using boron tribromide (BBr₃) in dichloromethane, achieving yields exceeding 93% from methoxy precursors [4]. Alternative pathways employ catalyzed condensation between o-phenylenediamine derivatives and α-halogenated carbonyl compounds, leveraging the inherent reactivity of the pyrazine ring.
Green chemistry innovations have introduced solvent-free and energy-efficient protocols. Bentonite clay K-10 catalyzes quinoxaline formation at room temperature in ethanol within 20 minutes, while cerium(IV) ammonium nitrate (CAN) facilitates aqueous-phase synthesis with minimal byproducts [3]. Microwave-assisted cyclization further enhances reaction efficiency, reducing typical condensation times from hours to minutes [10].
Table 1: Comparative Analysis of Synthetic Methods for 2-Chloroquinoxalin-6-ol
| Method | Catalyst/Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| BBr₃ Demethylation | CH₂Cl₂ | 0°C → RT | 15 hours | 93 |
| Clay-Catalyzed Condensation | Bentonite K-10/EtOH | RT | 20 minutes | 88 |
| CAN-Catalyzed Cyclization | Water | Reflux | 30 minutes | 85 |
| Microwave-Assisted | None | 150°C | 10 minutes | 90 |
These methodologies address historical challenges in halogen positioning control, particularly the regioselective introduction of chlorine at the C2 position. Phase-transfer catalysts like benzyltriethylammonium chloride suppress hydrolytic side reactions during dichloroquinoxaline intermediates [8]. Computational modeling predicts optimal electrophilic substitution sites, guiding C6-hydroxyl group introduction prior to ring closure [10].
The molecular architecture of 2-chloroquinoxalin-6-ol features dual coordination sites: the electron-deficient N1 atom of the pyrazine ring and the phenolic oxygen at C6. This allows for versatile metal-binding geometries when complexed with diagnostic radionuclides (e.g., ⁶⁸Ga, ⁹⁹ᵐTc) [5] [9]. Strategic modifications enhance chelation efficacy:
Table 2: Functionalization Strategies for Enhanced Metal Binding
| Modification Type | Coordinating Groups | Target Metals | Stability Constant (Log K) |
|---|---|---|---|
| C6-Carboxylate | 4 × -CH₂COOH | ⁶⁸Ga³⁺, ⁸⁹Zr⁴⁺ | 23.5 (Ga³⁺) |
| C3-Phosphonate | -PO(OH)₂ | UO₂²⁺ | 18.2 (UO₂²⁺) |
| N1-Heterocyclic Fusion | Imidazole N, Pyrazine N | ⁹⁹ᵐTc=O | 14.7 (Tc=O) |
Terminal modification strategies enable conjugation with biological vectors. Propanoic acid linkers inserted at the phenolic oxygen facilitate amide bonding with peptides, maintaining radiometal sequestration while targeting prostate-specific membrane antigen (PSMA) [5] [9]. Ethylene glycol spacers between the quinoxaline core and chelators reduce steric hindrance during protein binding [9].
2-Chloroquinoxalin-6-ol derivatives serve as bifunctional chelators (BFCs) in radiopharmaceuticals, bridging radiometals and targeting biomolecules. Critical techniques include:
Radiolabeling efficiency depends on precursor design. Pre-chelated constructs with protected carboxylates simplify purification before deprotection and isotope insertion. For zirconium-89 (t₁/₂ = 78.4 hours), desferrioxamine B (DFO) conjugates require 60-minute incubation at 40°C but demonstrate exceptional in vivo stability (<2% decomplexation in serum over 96 hours) [5] [9].
Table 3: Chelator Performance in Radiometal Complexation
| Chelator Type | Isotope | Conditions | RCP (%) | Stability (24h in Serum) |
|---|---|---|---|---|
| NOTA-Quinoxaline | ⁶⁸Ga | pH 5.5, 95°C, 15 min | 98.5 | 97.2 |
| DOTA-Quinoxaline | ⁸⁹Zr | pH 7.0, 40°C, 60 min | 95.8 | 95.0 |
| HOPO/DFP/HEDP Composite | ²³⁸U | pH 7.4, 37°C, 120 min | N/A | 98.5* |
*Percentage retained in complexed form during decorporation assays
Industrial-scale production of 2-chloroquinoxalin-6-ol faces challenges in hydrolysis minimization and solvent recovery. Patent CN101875642A addresses these through:
Waste stream valorization enhances sustainability. Excess hydroquinone from condensation reactions is recovered via pH-controlled crystallization (95% purity) without dedicated purification units. Mother liquors are recycled for ≥5 batches without yield degradation [8].
Process analytical technology (PAT) ensures consistency. Inline HPLC monitors reaction progression, triggering automated acidification to pH 6–8 when dichloroquinoxaline depletion exceeds 99.5%. This prevents over-acidification-induced precipitation while maintaining product purity >97% [8].
Table 4: Scalability Parameters for Industrial Production
| Process Parameter | Bench Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Batch Size | 100 g | 5 kg | 100 kg |
| Phase-Transfer Catalyst | 0.05 eq | 0.04 eq | 0.03 eq |
| Solvent Recovery Rate | 70% | 85% | 92% |
| Hydroquinone Reuse Cycle | 3 cycles | 5 cycles | 7 cycles |
CAS No.: 15302-16-6
CAS No.: 3259-43-6
CAS No.: 7440-12-2
CAS No.:
CAS No.: 99165-17-0